6-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
Overview
Description
“6-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine” is a halogenated heterocycle . It has the empirical formula C7H4BrIN2 and a molecular weight of 322.93 .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrolo[2,3-b]pyridine core with bromine and iodine substituents . The SMILES string representation of the molecule is Brc1cnc2c(I)c[nH]c2c1 .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a density of 2.4±0.1 g/cm3 and a boiling point of 392.4±37.0 °C at 760 mmHg .Scientific Research Applications
Synthesis and Structure Elucidation
Novel 6-bromo-imidazo[4,5-b]pyridine derivatives have been synthesized through a systematic approach involving the condensation of 5-Bromo-2,3-diaminopyridine with suitable aromatic aldehydes in the presence of molecular iodine in water, followed by alkylation reactions. These compounds were characterized using NMR spectroscopy and crystallography, with theoretical calculations carried out using DFT methods. This synthesis pathway indicates the potential for creating a range of compounds with varied applications, including as tyrosyl-tRNA synthetase inhibitors, highlighting the versatility of 6-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine derivatives in medicinal chemistry and drug design (Jabri et al., 2023).
Coordination Chemistry and Ligand Design
In coordination chemistry, derivatives of 2,6-di(pyrazol-1-yl)pyridine, which can be synthesized from this compound, have been explored as ligands. These compounds have been found to have both advantages and disadvantages compared to more widely investigated terpyridines. Their complex chemistry includes applications in luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions, indicating the potential for this compound derivatives in developing new materials with unique electronic and photophysical properties (Halcrow, 2005).
Functional Materials Development
Functionalization studies of 1H-pyrrolo[2,3-b]pyridine have led to the creation of new compounds directed towards agrochemicals and functional materials. These studies include the introduction of amino groups onto the 6-position of 7-azaindole to form multidentate agents and the synthesis of polyacetylene having a 1H-pyrrolo[2,3-b]pyridyl group as a pendant. This research demonstrates the broad applicability of this compound derivatives in the development of novel agrochemicals and materials with potential high functional value (Minakata et al., 1992).
Antimicrobial and Antioxidant Properties
The synthesis and characterization of novel sulfonamide derivatives linked to 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine have revealed excellent activity against Gram-positive and Gram-negative bacterial strains, comparing favorably with the streptomycin standard drug. Additionally, these compounds have shown moderate to good antioxidant properties, demonstrating the therapeutic potential of this compound derivatives in the development of new antimicrobial and antioxidant agents (Variya et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
6-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-6-2-1-4-5(9)3-10-7(4)11-6/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQWUUMCZJJXFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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